Product packaging for Dimethyl n-methylsulfamide(Cat. No.:CAS No. 76820-42-3)

Dimethyl n-methylsulfamide

Cat. No.: B2703152
CAS No.: 76820-42-3
M. Wt: 138.19
InChI Key: BKJVBHJVNBHTTA-UHFFFAOYSA-N
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Description

Contextualization within Modern Sulfamide (B24259) Chemistry and its Derivatives

Dimethyl N-methylsulfamide, a notable organic compound, belongs to the broader class of sulfamides, which are characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. These compounds are amide derivatives of sulfuric acid and have garnered significant attention in various fields of chemistry. ekb.eg The structural diversity of sulfamides, allowing for a wide range of substituents on the nitrogen atoms, gives rise to a vast chemical space with diverse properties and applications. nih.gov

In modern chemical research, sulfamides are recognized for their utility as versatile building blocks and intermediates in organic synthesis. ontosight.ai They can serve as precursors to a variety of functional groups and molecular scaffolds. Furthermore, the sulfamide moiety is present in numerous biologically active molecules, which has spurred extensive research into the synthesis and properties of novel sulfamide derivatives. researchgate.net

Historical Trajectories and Milestones in the Synthesis of N-Methylated Sulfamides

The history of sulfamide synthesis is intrinsically linked to the development of sulfonamide drugs, which revolutionized medicine in the early 20th century. researchgate.netnih.gov The first sulfonamide drug, Prontosil, was synthesized in the 1930s. researchgate.net While not a direct precursor, the intense research into sulfonamides paved the way for the exploration of related sulfur-nitrogen compounds, including sulfamides.

Early methods for the synthesis of sulfamides, including N-methylated derivatives, often involved the reaction of sulfonyl chlorides with amines. prepchem.com A common and long-standing method for preparing sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov Specifically for N,N'-dimethylsulfamide, a primary synthetic route involves the stepwise reaction of sulfamoyl chloride with methylamine (B109427). Another established method for synthesizing N,N-dimethylsulfamide involves the reaction of sulfuryl chloride with dimethylamine (B145610), typically in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ontosight.ai

A significant challenge in the synthesis of N-methylated sulfamides has been achieving selective methylation to obtain the desired mono-, di-, tri-, or tetra-substituted products. More recent advancements have focused on developing more efficient and selective synthetic methodologies. For instance, microwave-assisted synthesis has been explored to accelerate the alkylation of sulfamides. Furthermore, modern catalytic methods, such as the photochemically-mediated nickel-catalyzed N-arylation of sulfamides, have expanded the toolbox for creating complex sulfamide derivatives, including those bearing methyl groups. nih.gov

Current Research Significance and Emerging Roles in Synthetic and Theoretical Chemistry

This compound and its isomers are of growing interest in both synthetic and theoretical chemistry. In synthetic chemistry, N,N-dimethylsulfamide has been identified as a versatile reactant. For example, it is used in the preparation of N-sulfonylbenzaldimines, which are intermediates in copper-catalyzed aza-Friedel-Crafts reactions. chemicalbook.com The compound also serves as a precursor in environmental chemistry research, particularly in studies related to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic disinfection byproduct, during water treatment processes like ozonation. chemicalbook.comresearchgate.net

From a theoretical standpoint, this compound and related N-methylated sulfamides provide excellent models for computational studies. Quantum chemical calculations, such as those employing density functional theory (DFT), have been used to investigate the molecular structure, conformational preferences, and electronic properties of these molecules. For instance, theoretical studies have elucidated the gauche conformation around the S-N bonds and the nature of intramolecular hydrogen bonding in N,N'-dimethylsulfamide.

Furthermore, detailed computational studies have been conducted to understand the reaction mechanisms involving N,N-dimethylsulfamide. A notable example is the quantum chemical investigation into the bromide-catalyzed formation of NDMA from N,N-dimethylsulfamide during ozonation. acs.orgrsc.org These theoretical models help to predict reaction pathways, transition states, and the influence of various parameters, providing valuable insights that complement experimental findings. rsc.org The study of such fundamental reaction mechanisms is crucial for developing strategies to mitigate the formation of harmful byproducts in environmental and industrial processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O2S B2703152 Dimethyl n-methylsulfamide CAS No. 76820-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(dimethylsulfamoylamino)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-4-8(6,7)5(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVBHJVNBHTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry of Dimethyl N Methylsulfamide

Diverse Synthetic Routes to N,N-Dimethyl-N'-Methylsulfamide

The construction of the N,N-Dimethyl-N'-methylsulfamide backbone can be achieved through several synthetic pathways. The primary challenge lies in the sequential and controlled introduction of two different amine nucleophiles, dimethylamine (B145610) and methylamine (B109427), onto a central sulfuryl group.

Sulfonylation Reactions with Methylated Amines and Aminosulfonyl Halides

The most traditional and direct route to unsymmetrical sulfamides involves the sequential reaction of a sulfuryl halide, typically sulfuryl chloride (SO₂Cl₂), with two different amines. To synthesize N,N-Dimethyl-N'-methylsulfamide, this process must be carefully controlled to prevent the formation of symmetrical byproducts.

The strategy relies on a stepwise addition. First, sulfuryl chloride is reacted with one of the amines (e.g., dimethylamine) at a low temperature to form the intermediate N,N-dimethylsulfamoyl chloride. This intermediate is then reacted with the second amine (methylamine) to yield the final unsymmetrical sulfamide (B24259). An organic base, such as triethylamine (B128534) or pyridine, is typically used to quench the HCl generated during each step. The order of amine addition can be reversed, starting with methylamine to form N-methylsulfamoyl chloride, followed by the addition of dimethylamine. The choice of pathway can be influenced by the relative nucleophilicity and steric hindrance of the amines.

An alternative approach involves the use of sulfamoyl fluoride (B91410) intermediates, which can be prepared using sulfuryl fluoride (SO₂F₂) or its surrogates. These fluoride intermediates often exhibit greater stability and selectivity in subsequent reactions. The Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry provides a robust method for creating these intermediates, which can then be coupled with the second amine to form the desired product. chemrxiv.orgnih.gov

Strategic Modifications of Sulfonyl Chlorides and Related Precursors

The synthesis of N,N-Dimethyl-N'-methylsulfamide is highly dependent on the availability and reactivity of its precursors, principally the corresponding sulfamoyl chlorides. N,N-dimethylsulfamoyl chloride is a commercially available and widely used reagent. Its reaction with methylamine in the presence of a base is a straightforward method for the synthesis of the target compound.

Catalytic Systems for Sulfamide Formation and Optimization

While traditional methods often rely on stoichiometric reagents, catalytic systems have been developed to improve the efficiency, mildness, and scope of sulfamide synthesis. These systems can involve transition metals or be promoted by organic or inorganic bases.

Transition metal catalysis, particularly with copper and palladium, has been extensively explored for the formation of S-N bonds. thieme-connect.com For the synthesis of sulfamides, copper-catalyzed three-component reactions involving an aryl or alkyl source, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine have been developed. thieme-connect.comacs.org These methods often proceed through the formation of a sulfinate intermediate, which is then coupled with the amine.

While often applied to N-aryl sulfonamides, these principles can be adapted for alkylsulfamides. For instance, a copper-catalyzed coupling of an in situ generated N,N-dimethylsulfamoyl intermediate with methylamine could offer a milder alternative to traditional methods. Similarly, palladium catalysts are effective in cross-coupling reactions to form C-N bonds and have been applied in the synthesis of sulfonamides from aryl halides and sulfonamide precursors. organic-chemistry.org The development of analogous catalytic systems for the direct S-N coupling to form sulfamides from simple amines remains an area of active research.

Table 1: Representative Copper-Catalyzed Three-Component Aminosulfonylation

Aryl SourceAmineCatalystBaseSolventYield (%)Reference
Phenylboronic AcidMorpholineCuBr₂-MeCNGood thieme-connect.com
4-Methoxyphenylboronic AcidPiperidineCu(OAc)₂-DMFHigh thieme-connect.com
Aryldiazonium SaltN-MethylanilineCuBr--Good organic-chemistry.org

This table illustrates general conditions for copper-catalyzed sulfonamide synthesis, which could be adapted for sulfamide formation.

Bases are crucial in nearly all synthetic routes to sulfamides. Their primary role is to act as a scavenger for the acid (typically HCl) produced during the reaction of amines with sulfonyl chlorides. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Commonly used organic bases include tertiary amines like triethylamine (Et₃N) and pyridine. They are effective and their salts are often easily removed during workup. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in reactions involving less soluble components or when a solid-supported base is advantageous. organic-chemistry.org The choice of base and solvent can significantly influence the reaction rate and yield. In some cases, the base can also play a catalytic role by activating the sulfonyl chloride precursor, making it more susceptible to nucleophilic attack.

Table 2: Effect of Base on Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventYield (%)Reference
Tosyl ChlorideAnilinePyridineDCMHigh acs.org
Mesyl ChlorideBenzylamineTriethylamineTHFHighGeneral Knowledge
Aryl ThiosulfonateMorpholineCs₂CO₃Ethanol95 organic-chemistry.org

This table shows common bases used in sulfonamide synthesis, highlighting their role as acid scavengers.

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of an achiral molecule like N,N-Dimethyl-N'-methylsulfamide, stereoselectivity is not a primary concern. However, regioselectivity is paramount. The key challenge is to control which nitrogen atom of the final sulfamide is dimethylated and which is monomethylated.

As discussed in section 2.1.1, the most effective strategy for ensuring regioselectivity is the stepwise addition of amines to a sulfurylating agent. By reacting sulfuryl chloride first with a stoichiometric amount of one amine, an intermediate sulfamoyl chloride is formed, which is then reacted with the second, different amine. This sequential approach prevents a statistical mixture of products that would arise from adding both amines simultaneously.

For example, to favor the formation of N,N-Dimethyl-N'-methylsulfamide:

Route A: React SO₂Cl₂ with dimethylamine to form N,N-dimethylsulfamoyl chloride. Then, add methylamine.

Route B: React SO₂Cl₂ with methylamine to form N-methylsulfamoyl chloride. Then, add dimethylamine.

The choice between Route A and Route B may depend on the stability of the intermediate sulfamoyl chloride and the relative reactivity of the amines. This controlled, sequential process is the cornerstone of regioselective synthesis for unsymmetrical sulfamides. chemrxiv.org

Precursor Compound Analysis and Intermediate Reactivity in Sulfamide Synthesis

The classical approach to synthesizing sulfamides involves the reaction of a sulfonyl chloride with an amine. rsc.org Understanding the nature of the intermediates and the reactivity of the nucleophiles is paramount to optimizing reaction conditions and yields.

The synthesis of asymmetrically substituted sulfamides like Dimethyl N-methylsulfamide typically proceeds through an aminosulfonyl chloride intermediate, often referred to as a sulfamoyl chloride. These intermediates are generated by reacting a primary or secondary amine with a sulfurylating agent, such as sulfuryl chloride. For this compound, a plausible intermediate is N,N-dimethylsulfamoyl chloride, derived from the reaction of dimethylamine with sulfuryl chloride.

Characterization of these intermediates, when isolated, relies on standard spectroscopic techniques. Key analytical data includes:

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl bond exhibits a characteristic absorption at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the alkyl groups attached to the nitrogen atom. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl chloride group.

Due to their reactivity, computational studies using Density Functional Theory (DFT) are also employed to understand the electronic structure, stability, and reaction mechanisms of these intermediates without the need for isolation. researchgate.net

Amines function as nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk In the synthesis of this compound from an N,N-dimethylsulfamoyl chloride intermediate, the second step involves a nucleophilic attack by methylamine.

The reaction mechanism is generally considered a nucleophilic addition-elimination process. The lone pair of the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfamoyl chloride. This forms a transient, tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom (typically facilitated by a base or a second equivalent of the amine), yielding the final sulfamide product. nih.gov

The reactivity of the methylated amine is influenced by several factors:

Steric Hindrance: As the size of the alkyl groups on the nitrogen increases, steric hindrance can slow down the rate of nucleophilic attack. However, for small alkyl groups like methyl, this effect is minimal.

Basicity: The basicity of the amine influences its nucleophilicity. Methylamine is a stronger base than ammonia (B1221849), which generally translates to higher reactivity as a nucleophile.

Reaction Conditions: The choice of solvent and the presence of a base are crucial. A base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. cbijournal.com

The table below summarizes the properties of relevant methylated amines.

AmineStructureBoiling Point (°C)pKbNucleophilic Role
Dimethylamine(CH₃)₂NH73.27Forms the N,N-dimethylsulfamoyl chloride intermediate.
MethylamineCH₃NH₂-6.33.36Acts as the nucleophile attacking the sulfamoyl chloride intermediate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to sulfamide synthesis to enhance sustainability. rsc.org

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures.

For sulfamide synthesis, solvent-free protocols have been successfully demonstrated. nih.gov One approach involves reacting N-silylamines with sulfonyl chlorides without any solvent. nih.gov The reaction proceeds efficiently, and the primary byproduct, trimethylsilyl (B98337) chloride, is volatile and can be easily removed and potentially recovered. nih.gov A proposed mechanism involves an addition-elimination pathway where the formation of the strong silicon-chlorine bond serves as a driving force for the reaction. nih.gov

Reaction TypeTypical SolventConditionsReported YieldsGreen Advantage
Conventional SulfonylationAcetonitrile (B52724), DichloromethaneReflux, 1-2 hoursHigh to quantitativeEstablished methodology.
Solvent-Free (N-silylamine route)None (Neat)HeatingHigh to quantitative nih.govEliminates solvent waste; easy byproduct removal. nih.gov
MechanochemicalNone (Solid-state)Ball-millingGood to excellent thieme-connect.comAvoids bulk solvents and often reduces reaction times. thieme-connect.com

Mechanistic insights suggest that in the absence of a solvent, the reactants' mobility is reduced, but the high concentration can accelerate the reaction rate. In some cases, one of the liquid reactants can act as the solvent, further simplifying the system. unive.it

Traditional methylating agents, such as dimethyl sulfate (B86663) and methyl iodide, are highly toxic and generate stoichiometric amounts of salt waste. unive.it Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative. nih.gov It is non-toxic, biodegradable, and can be produced via clean, catalytic processes. nih.gov

DMC can function as a methylating agent for various nucleophiles at elevated temperatures (typically >160 °C). rsc.org The reaction proceeds via a BAl2 mechanism (base-catalyzed alkylation) where a methoxide-carbonate intermediate is formed. A key advantage of using DMC is that the byproducts are methanol (B129727) and carbon dioxide, which are far less harmful than the salts produced by traditional agents. nih.gov While its application in directly methylating a pre-formed sulfamide is less common, its use in methylating amine precursors is well-established and aligns with green chemistry goals. unive.it

Methylating AgentFormulaToxicityByproductsGreen Credentials
Dimethyl Sulfate(CH₃)₂SO₄Highly toxic, carcinogenicInorganic salts (e.g., Na₂SO₄)Poor
Methyl IodideCH₃IToxic, mutagenicInorganic salts (e.g., NaI)Poor
Dimethyl Carbonate (DMC)(CH₃O)₂COLow toxicity, biodegradable nih.govMethanol, CO₂ nih.govExcellent

The use of DMC often requires a basic catalyst, such as potassium carbonate, and can be performed without a separate solvent, as DMC itself can serve as the reaction medium. unive.itscispace.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org An ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. jocpr.com

To improve the atom economy in the synthesis of this compound, several strategies can be employed:

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, methods that construct the sulfonamide group directly from thiols, an amine source, and an oxidant can offer higher atom economy than traditional sulfonyl chloride routes. nih.gov

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, catalytic bases can be used to neutralize HCl instead of using a full equivalent of an amine, which would be consumed in the process. nih.gov

Avoiding Protecting Groups: Synthetic routes that require the use of protecting groups have lower atom economy because these groups are added and then removed, generating additional waste. Direct sulfonylation methods avoid this issue.

The traditional synthesis of a sulfamide from an amine and sulfuryl chloride, followed by reaction with a second amine, has a lower atom economy due to the formation of HCl and the use of a base for its neutralization. Greener alternatives, such as the direct coupling of arenes, SO₂, and amines, represent a more atom-economical approach. thieme-connect.com A high-yielding reaction is not necessarily atom-economical if it produces a significant amount of byproducts. wikipedia.org

One-Pot Synthetic Strategies for Sulfamide Derivatives

One-pot synthetic strategies for sulfamide derivatives are of significant interest in organic synthesis as they offer increased efficiency, reduce waste generation, and streamline complex transformations by avoiding the isolation of intermediate compounds. nih.gov These methodologies often focus on the in-situ formation of a reactive sulfur species, such as a sulfonyl chloride, which is then immediately reacted with an amine to form the desired sulfamide. cbijournal.comnih.gov Research has explored various precursors, including thiols, amine-derived sulfonate salts, and unactivated carboxylic acids, utilizing both metal-catalyzed and metal-free conditions. nih.govnih.govorganic-chemistry.org

A prevalent one-pot approach involves the oxidative chlorination of thiols to generate sulfonyl chlorides, which are subsequently aminated without being isolated. nih.gov For instance, a system combining N-Chlorosuccinimide and tert-butylammonium (B1230491) chloride in acetonitrile has been developed to convert various thiols into their corresponding sulfonyl chlorides, which are then reacted in the same vessel with an amine to yield the final sulfamide product. cbijournal.com This method capitalizes on the direct conversion of readily available thiols into valuable sulfonamides. nih.gov

Another innovative one-pot method utilizes amine-derived sulfonate salts as stable and safer precursors. organic-chemistry.org In a process employing cyanuric chloride and triethylamine in anhydrous acetonitrile, these sulfonate salts are converted into sulfonyl chloride intermediates. organic-chemistry.org These intermediates then react with a primary or secondary amine present in the reaction mixture to afford structurally diverse sulfonamides in good to excellent yields at room temperature. organic-chemistry.org This approach avoids the use of harsh or corrosive reagents traditionally associated with sulfonamide synthesis. organic-chemistry.org

More recently, methodologies have been developed to synthesize sulfonamides from unactivated aromatic carboxylic acids in a one-pot procedure. nih.gov This strategy involves a copper-catalyzed decarboxylative chlorosulfonylation to transform the carboxylic acid into a sulfonyl chloride intermediate. nih.gov The subsequent addition of an amine to the same reaction vessel leads to the formation of the corresponding sulfonamide, bypassing the need for pre-functionalized starting materials. nih.gov This technique has been successfully applied to a diverse range of aryl and heteroaryl substrates. nih.gov Similarly, iron- and copper-catalyzed C-H amidation processes allow for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides, representing an advance using earth-abundant transition metals. thieme.de

These one-pot strategies highlight the ongoing development of more efficient, safer, and versatile methods for the synthesis of sulfamide derivatives, which are crucial structures in medicinal and pharmaceutical chemistry. organic-chemistry.orgthieme.de

Table 1: Comparison of One-Pot Synthetic Strategies for Sulfamide Derivatives

Precursor TypeKey Reagents/CatalystsIntermediateAmine SourceKey AdvantagesReference
ThiolsN-Chlorosuccinimide, tert-butylammonium chlorideSulfonyl chloride (in-situ)Primary/Secondary AminesUtilizes readily available thiols. cbijournal.com
Amine-Derived Sulfonate SaltsCyanuric Chloride, TriethylamineSulfonyl chloride (in-situ)Primary/Secondary AminesEmploys stable, easy-to-handle precursors; mild, room temperature conditions. organic-chemistry.org
Aromatic Carboxylic AcidsCopper Catalyst, SO₂Cl₂Sulfonyl chloride (in-situ)Primary/Secondary AminesAvoids pre-functionalization of starting materials; broad substrate scope. nih.gov
Activated ArenesIron and Copper CatalystsNot specifiedPrimary SulfonamidesUses earth-abundant metal catalysts for C-H activation. thieme.de

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of Dimethyl N Methylsulfamide

Fundamental Reactivity Patterns and Electron Density Distribution

The reactivity of N,N-Dimethylsulfamide is primarily dictated by the distribution of electron density across the molecule, which features two distinct nitrogen centers and a highly polarized sulfonyl group.

The N,N-Dimethylsulfamide molecule possesses two nitrogen atoms, each with a lone pair of electrons, rendering them potential nucleophilic sites. However, their nucleophilicity is significantly modulated by the adjacent sulfonyl group. The strong electron-withdrawing nature of the SO₂ group delocalizes the lone pairs on the nitrogen atoms, thereby reducing their availability for nucleophilic attack compared to simple amines.

Despite this deactivation, the nitrogen centers can participate in reactions with potent electrophiles. The dimethylated nitrogen is generally a stronger nucleophile than the unsubstituted nitrogen of the NH₂ group due to the electron-donating inductive effect of the two methyl groups. However, it is also more sterically hindered. This interplay between electronic enhancement and steric hindrance dictates its role in various chemical reactions.

The sulfur atom in the sulfonyl (SO₂) group is the primary electrophilic center in N,N-Dimethylsulfamide. The two oxygen atoms are highly electronegative, creating a significant partial positive charge on the sulfur atom. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles. Reactions such as hydrolysis and aminolysis proceed via nucleophilic addition to this electrophilic sulfur center, forming a transient tetrahedral intermediate before subsequent bond cleavage.

The acidity of N,N-Dimethylsulfamide is associated with the protons on the unsubstituted nitrogen atom (-NH₂). The electron-withdrawing sulfonyl group enhances the acidity of these protons, making them more readily abstracted by a base compared to the protons of ammonia (B1221849). The predicted pKa value for N,N-Dimethylsulfamide is approximately 11.41, indicating it is a weak acid. chemicalbook.comchemicalbook.com

Conversely, the nitrogen atoms also exhibit basic character due to their lone pairs. However, as previously discussed, the electron-withdrawing effect of the sulfonyl group reduces their basicity significantly, making them very weak bases.

CompoundPropertyPredicted ValueReference
N,N-DimethylsulfamidepKa11.41 ± 0.60 chemicalbook.com

Mechanistic Investigations of Chemical Transformations

The transformations of N,N-Dimethylsulfamide are centered on the reactivity of the sulfamide (B24259) moiety, particularly its interactions with nucleophiles like water and amines.

Sulfamides, in general, are known to be relatively stable to hydrolysis compared to other sulfuryl compounds like sulfonyl chlorides. The degradation of N,N-Dimethylsulfamide in an aqueous environment proceeds through the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic sulfur atom.

The general mechanism for base-catalyzed hydrolysis is as follows:

A hydroxide ion attacks the sulfur atom, breaking the S=O pi bond and forming a pentacoordinate, tetrahedral intermediate.

This intermediate is unstable and can collapse. The reformation of the sulfur-oxygen double bond can lead to the expulsion of one of the nitrogen-containing groups as a leaving group.

Proton transfer steps then neutralize the resulting species to yield sulfate (B86663) or sulfonate ions, along with dimethylamine (B145610) and ammonia.

The rate of hydrolysis is dependent on factors such as pH and temperature. Under neutral conditions, the reaction is typically very slow, but it is accelerated under strongly acidic or basic conditions.

Aminolysis of N,N-Dimethylsulfamide involves the reaction with an amine, which acts as a nucleophile. This can lead to a transamidation reaction, where the incoming amine displaces one of the original nitrogen groups (either dimethylamine or ammonia). This process is a valuable method for the synthesis of unsymmetrically substituted sulfamides.

The mechanism is analogous to hydrolysis:

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfamide.

A tetrahedral intermediate is formed, containing both the incoming amine and the original nitrogen substituents.

The intermediate collapses, expelling one of the nitrogen moieties as a leaving group. The choice of which group leaves can be influenced by factors such as the basicity of the leaving group and steric considerations.

These transamidation reactions often require catalysts or forcing conditions, such as elevated temperatures, due to the relative stability of the sulfamide C-N bond. mdpi.comsemanticscholar.org The reaction is an equilibrium process, and strategies such as using a large excess of the reacting amine or removing the displaced amine can be employed to drive the reaction to completion. mdpi.com

Oxidative Transformations and Radical Chemistry

The oxidative and radical-mediated reactions of sulfamides are critical for understanding their environmental fate and for developing synthetic transformations. These reactions often involve highly reactive intermediates and can lead to a variety of degradation products or functionalized molecules.

Ozonation is a powerful oxidation process used in water treatment, and its reaction with sulfamides has been a subject of significant environmental research. Studies on the closely related compound N,N-dimethylsulfamide (DMS), a degradation product of the fungicide tolylfluanide, have shown that it is a precursor to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound. nih.gov During the ozonation process, approximately 30-50% of DMS can be converted to NDMA. nih.gov

The degradation mechanism is believed to be initiated by hydroxyl radicals (•OH) generated from the decomposition of ozone in water. researchgate.net These highly reactive radicals can attack the sulfamide molecule, leading to a cascade of reactions. The proposed pathways for the ozonation of NDMA itself, which may share similarities with the transformation of sulfamides, involve attack by hydroxyl radicals at multiple sites, including the amine nitrogen and methyl groups. researchgate.netresearchgate.net In the case of sulfamides like Dimethyl N-methylsulfamide, the initial step is likely the abstraction of a hydrogen atom from one of the N-methyl groups by a hydroxyl radical. This generates a carbon-centered radical, which can then react further with oxygen and other species, eventually leading to bond cleavage and the formation of nitrosamines in the presence of nitrogen-containing species. researchgate.net Factors such as pH and the presence of other organic matter can influence the efficiency of the degradation and the yield of byproducts like NDMA. nih.gov

Table 1: Ozonation of N,N-Dimethylsulfamide (DMS)

ReactantProcessKey ProductConversion RateReference
N,N-Dimethylsulfamide (DMS)Ozonation in Water TreatmentN-Nitrosodimethylamine (NDMA)30-50% nih.gov

The study of radical-mediated reactions of this compound provides insight into its atmospheric chemistry and potential for synthetic functionalization. The reaction kinetics are often studied using analogues such as N,N-dimethylformamide (DMF). The reaction of DMF with OH radicals proceeds via hydrogen abstraction from either the N-methyl groups or the formyl group. rsc.org By analogy, for this compound, the most likely sites for attack by hydroxyl radicals are the hydrogen atoms on the N-methyl groups.

The formation of amidyl radicals is another key transformation pathway. researchgate.net These nitrogen-centered radicals can be generated from precursors like N-aryloxy amides through photoredox catalysis and can undergo subsequent reactions such as hydroamination-cyclization and N-arylation. researchgate.net For this compound, the generation of a sulfamidyl radical could be envisioned under similar conditions, opening pathways for intramolecular cyclization or intermolecular reactions to form new N-C or N-heteroatom bonds.

These radical reactions can involve a cascade of events, including addition to unsaturated bonds, cyclization, and atom or group transfer, allowing for the construction of complex molecular scaffolds. mdpi.com The kinetics of these transformations are highly dependent on the specific radical species, reaction conditions (e.g., temperature, pressure, presence of light), and the electronic properties of the sulfamide substrate. rsc.org

Reactions with Organometallic Reagents and Advanced Reagents

The sulfamide functional group can react with various organometallic reagents, although it is generally less reactive than functionalities like esters or acid chlorides. The outcome of the reaction depends on the nature of the organometallic reagent and the specific sulfamide structure. Highly basic organometallic reagents, such as organolithium compounds (e.g., n-BuLi), can deprotonate the sulfamide at the N-H position (if present) or potentially at an N-methyl group.

A versatile synthetic strategy involving related sulfur-based compounds is the synthesis of sulfinamides using organometallic reagents in conjunction with a sulfur dioxide surrogate like DABSO. organic-chemistry.orgnih.govresearchgate.net In this one-pot method, an organometallic reagent (e.g., a Grignard reagent or organolithium) adds to DABSO to generate a metal sulfinate. This intermediate is then converted to a reactive sulfinyl chloride, which is subsequently trapped by a nitrogen nucleophile to form the sulfinamide. organic-chemistry.orgnih.gov This methodology highlights how organometallic reagents can be used to construct sulfur-nitrogen bonds and access related functional groups.

Reactions with Gilman reagents (lithium dialkylcuprates) are generally less reactive towards amides than Grignard or organolithium reagents. youtube.com This selectivity could potentially be exploited for transformations on a sulfamide-containing molecule with multiple functional groups. Advanced reagents, such as those used in Vilsmeier-Haack type reactions (e.g., POCl₃/DMF), could potentially react with the sulfamide group, possibly leading to the formation of iminium-type intermediates, although this reactivity is not extensively documented for sulfamides. nih.gov

Directed Derivatization and Functionalization Strategies

Targeted modification of the this compound scaffold can be achieved through derivatization of the sulfamide nitrogen atoms or the central sulfonyl group.

N-Alkylation and N-Acylation of the Sulfamide Nitrogen

The nitrogen atoms of a sulfamide can serve as nucleophiles for alkylation and acylation reactions. The presence of a secondary amine in N,N-Dimethyl-N'-methylsulfamide provides a clear site for such functionalization.

N-Alkylation: N-alkylation can be achieved using various alkylating agents under basic conditions. Traditional methods involve using alkyl halides in the presence of a base like sodium hydride or potassium hydroxide. mdpi.com However, these methods can sometimes lead to overalkylation. nih.gov More modern and environmentally benign approaches utilize reagents like dimethyl carbonate (DMC) with a catalyst or N,N-dimethylformamide dialkyl acetals. nih.govresearchgate.net Phase-transfer catalysis under solvent-free microwave conditions has also been shown to be a rapid and efficient method for the N-alkylation of amides and lactams, a strategy that is applicable to sulfamides. mdpi.com A key challenge in the alkylation of amide-like structures is controlling the selectivity between N-alkylation and O-alkylation of the tautomeric imidic acid form. The reaction conditions, substrate, and alkylating agent all play a crucial role in determining the outcome. scientificupdate.com

N-Acylation: N-acylation is typically more straightforward and is commonly performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the sulfamide into an N-acylsulfamide. Alternative methods include the use of N,N-dimethylacetamide with activating agents like N,N'-carbonyldiimidazole. researchgate.net Another approach involves the reaction of secondary amides with acetals in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base to form N-acyl-N,O-acetals, which are precursors to N-acyliminium ions. core.ac.uk This chemistry could be extended to sulfamides for the introduction of more complex substituents on the nitrogen atom.

Table 2: Selected Methods for N-Alkylation and N-Acylation

TransformationReagentsKey FeaturesReference
N-AlkylationAlkyl Halide, Base (e.g., NaH)Traditional method, risk of overalkylation mdpi.com
N-AlkylationDimethyl Carbonate (DMC), CatalystEnvironmentally benign alternative nih.gov
N-AlkylationAlkyl Halide, K₂CO₃, PTC, MicrowavesFast, solvent-free conditions mdpi.com
N-AcylationAcyl Chloride/Anhydride, BaseStandard, high-yielding method-
N-AcylationN,N-Dimethylacetamide, N,N-CarbonyldiimidazoleAlternative acylation conditions researchgate.net

Modifications of the Sulfonyl Group

The sulfonyl (SO₂) group is a hexavalent sulfur center, making it generally stable and resistant to many chemical transformations under standard conditions. Its modification is significantly more challenging than derivatizing the nitrogen atoms.

Direct functionalization of the sulfonyl group in a pre-formed sulfamide is difficult. Most strategies involve the synthesis of the sulfamide from a modified sulfur-containing precursor. For instance, the synthesis of sulfinamides from organometallic reagents and a sulfur dioxide source, followed by oxidation, could be a route to sulfamides with varied substituents originating from the organometallic reagent. nih.gov

While direct oxidation of the sulfonyl sulfur is not possible, reactions targeting the other atoms are conceivable, albeit under specific conditions. For example, direct oxidation of related N-arylethynylsulfonamides using DMSO as a nucleophilic oxidant has been reported to transform the alkyne moiety while leaving the sulfonyl group intact, demonstrating its robustness. nih.gov Reduction of the sulfonyl group to a lower oxidation state is possible but typically requires very strong reducing agents and harsh conditions. Nucleophilic attack at the sulfur atom is also challenging due to the lack of a good leaving group on the fully substituted sulfamide. Therefore, modifications of the sulfonyl group are most effectively achieved by constructing the desired substituted sulfamide from appropriate starting materials rather than by direct manipulation of the sulfonyl core in this compound.

Formation of Complex Sulfamide Architectures and Heterocycles

The scientific literature available through targeted searches does not provide specific examples or detailed research findings on the use of this compound as a direct precursor for the formation of complex sulfamide architectures or in the synthesis of heterocyclic compounds. While the broader field of sulfamide chemistry includes numerous examples of cyclization and derivatization reactions to form complex structures, research explicitly detailing the reactivity of this compound in these specific transformations is not readily found in the public domain.

General principles of sulfamide reactivity suggest that the nitrogen atoms of this compound could potentially act as nucleophiles in reactions with suitable electrophiles to build larger, more complex sulfamide structures. Similarly, the sulfamide moiety could theoretically be incorporated into heterocyclic rings through condensation reactions with difunctionalized reagents. However, without specific studies focusing on this compound, any discussion of reaction mechanisms or the resulting molecular architectures would be speculative and fall outside the scope of this scientifically rigorous article.

Further research is required to explore the potential of this compound as a building block in the synthesis of novel complex sulfamides and heterocyclic systems. Such studies would need to investigate its reactivity with various electrophilic partners and under different reaction conditions to elucidate viable synthetic pathways.

Advanced Spectroscopic and Structural Characterization of Dimethyl N Methylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure and electronic environment of Dimethyl N-methylsulfamide. Analysis of various NMR experiments provides insight into atomic connectivity, spatial relationships, and dynamic processes within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The NMR spectra of this compound are characterized by distinct signals corresponding to the three chemically non-equivalent methyl groups. The proton (¹H) NMR spectrum shows three singlets, each integrating to three protons. The two methyl groups attached to the same nitrogen atom (the N,N-dimethyl moiety) can be either chemically equivalent or non-equivalent depending on the rotational dynamics around the sulfur-nitrogen (S-N) bond.

In the ¹³C NMR spectrum, three distinct resonances are observed for the methyl carbons, confirming their different electronic environments. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. While specific experimental data for ¹⁵N NMR of this compound is not widely documented, the chemical shifts of the two nitrogen atoms would be expected to differ, reflecting their distinct bonding environments (tertiary vs. secondary amine character within the sulfamide (B24259) framework).

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HN(CH₃)₂~2.7 - 2.9Singlet
¹HN-CH₃~2.6 - 2.8Singlet
¹³CN(CH₃)₂~37 - 39Quartet
¹³CN-CH₃~30 - 35Quartet

Note: The expected chemical shift values are based on data from analogous sulfonamide structures. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the NMR signals and confirming the molecular structure of this compound. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks for this molecule, as all the methyl groups are isolated from each other by heteroatoms, resulting in no proton-proton scalar coupling. sdsu.edu This confirms the absence of adjacent protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. columbia.edu For this compound, this experiment would show three distinct cross-peaks, definitively linking each proton singlet to its corresponding carbon signal. This is the primary method for assigning which proton signal belongs to which carbon atom.

Dynamic NMR Studies (e.g., Restricted Rotation, Conformational Exchange)

Similar to the C-N bond in amides, the sulfur-nitrogen (S-N) bond in sulfonamides exhibits partial double-bond character. This is due to the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom. researchgate.netchemrxiv.org This electronic effect creates a significant energy barrier to rotation around the S-N bond. researchgate.netnih.gov

This restricted rotation can be studied using variable-temperature (VT) NMR, a form of dynamic NMR. At low temperatures, where rotation is slow on the NMR timescale, the two methyl groups of the N(CH₃)₂ moiety are in distinct chemical environments (one is cis and the other is trans to the other nitrogen substituent). This magnetic non-equivalence would result in two separate singlets in the ¹H NMR spectrum for these two methyl groups.

As the temperature is increased, the rate of rotation around the S-N bond increases. Eventually, the temperature will reach a point where the two methyl groups are exchanging positions so rapidly that the NMR spectrometer detects only their average environment. At this point, known as the coalescence temperature, the two separate singlets broaden and merge into a single, broader peak. At even higher temperatures, this peak sharpens into a single singlet, indicating that the two methyl groups have become chemically equivalent on the NMR timescale. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. The two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman. nih.gov

Assignment of Characteristic Absorption Bands and Vibrational Modes

The IR and Raman spectra of this compound are dominated by vibrations associated with the sulfonyl group (-SO₂-) and the methyl groups. The most characteristic vibrations are the asymmetric and symmetric stretches of the S=O bonds, which give rise to very strong and intense bands in the infrared spectrum. rsc.org The S-N stretching vibration is also a key diagnostic band, though typically weaker than the S=O stretches. The various C-H stretching and bending modes of the three methyl groups appear in their expected regions.

Below is a table of expected characteristic vibrational frequencies for a representative tertiary sulfamide, based on data from N,N-dimethylmethanesulfonamide. nist.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
C-H Asymmetric/Symmetric Stretching2900 - 3050Medium-Strong
S=O Asymmetric Stretching1310 - 1340Very Strong
S=O Symmetric Stretching1140 - 1160Very Strong
C-H Bending (Scissoring/Rocking)1400 - 1480Medium
S-N Stretching890 - 940Medium

Analysis of Intermolecular Interactions via Vibrational Signatures (e.g., Hydrogen Bonding)

As this compound is a tertiary sulfamide, it lacks an N-H proton and therefore cannot act as a hydrogen bond donor. However, the electronegative oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. nih.govnih.gov

When this compound is dissolved in a proton-donating solvent (like water or an alcohol), hydrogen bonding can occur between the solvent's -OH group and the sulfonyl oxygens (S=O···H-O-R). This intermolecular interaction perturbs the vibrational modes of the sulfonyl group. nasa.gov

Specifically, the formation of a hydrogen bond weakens the S=O double bond, causing its stretching frequency to decrease. youtube.com This phenomenon, known as a red shift, would be observable in the IR or Raman spectrum as a shift of the strong S=O asymmetric and symmetric stretching bands to lower wavenumbers. The magnitude of this shift is generally proportional to the strength of the hydrogen bond. Comparing the spectra of the pure compound with its spectrum in a hydrogen-bonding solvent can thus provide direct evidence and a qualitative measure of these intermolecular interactions. acs.org

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing information on its molecular weight and fragmentation behavior. This allows for both identification and detailed structural characterization.

Detailed Fragmentation Pathways and Ion Analysis

While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the general principles of mass spectrometry and studies of analogous sulfonamides. benthamdirect.comnih.gov Upon ionization, typically by electrospray (ESI) or electron impact (EI), the molecular ion [M]+• or protonated molecule [M+H]+ is formed. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions.

Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N and S-C bonds. rsc.org For this compound, the following cleavages are anticipated:

Cleavage of the S-N(CH₃)₂ bond: This would result in the formation of a dimethylamino radical ((CH₃)₂N•) and a [M - N(CH₃)₂]+ ion.

Cleavage of the S-N(CH₃) bond: This would lead to the loss of a methylamino radical (CH₃NH•) and the formation of a corresponding fragment ion.

Loss of SO₂: A common rearrangement in the mass spectrometry of aromatic sulfonamides can lead to the extrusion of sulfur dioxide. nih.gov While this compound is aliphatic, the potential for rearrangement and loss of SO₂ should be considered, which would result in an [M - SO₂]+• ion.

Alpha-cleavage: Cleavage of the C-H bond alpha to the nitrogen atoms can also occur, leading to the loss of a hydrogen radical and the formation of an [M-H]+ ion.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. The relative abundance of the fragment ions provides insight into the stability of these ions and the lability of the corresponding bonds.

Below is a table summarizing the predicted major fragment ions for this compound.

Fragment Ion Proposed Structure m/z (calculated) Formation Pathway
[M]+•C₄H₁₂N₂O₂S+•152.06Molecular Ion
[M - CH₃]+C₃H₉N₂O₂S+137.04Loss of a methyl radical
[M - N(CH₃)₂]+CH₅NO₂S+95.00Cleavage of the S-N(CH₃)₂ bond
[M - SO₂]+•C₄H₁₂N₂+•88.10Rearrangement and loss of SO₂
[(CH₃)₂N=SO₂H]+C₂H₈NO₂S+110.03Cleavage and rearrangement

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of a compound. benthamdirect.comacs.org By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), it is possible to determine its elemental composition.

For this compound, the theoretical exact mass of the neutral molecule (C₄H₁₂N₂O₂S) is 152.06195. HRMS analysis of the molecular ion would be expected to yield a measured m/z value very close to this theoretical mass. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, a compound with the formula C₈H₁₆O₂ would also have a nominal mass of 144. However, its exact mass is 144.11503. The precision of HRMS can easily distinguish between these two possibilities, thus confirming the correct molecular formula for this compound. This technique is crucial for the definitive identification of the compound, especially in complex matrices where other compounds with similar retention times might be present. nih.govresearchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the precise molecular geometry, intermolecular interactions, and conformational preferences of this compound.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. wikipedia.orgnih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

This analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. For example, the S=O and S-N bond lengths, the angles around the sulfur and nitrogen atoms, and the torsion angles describing the rotation around the S-N bonds would be precisely determined. This level of detail is crucial for understanding the molecule's steric and electronic properties. nih.gov

Based on studies of analogous sulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron. researchgate.net The N-S bond lengths are anticipated to be shorter than a typical single bond, suggesting some degree of double bond character.

The table below presents expected bond lengths and angles for this compound based on data from similar sulfonamide structures.

Parameter Expected Value
S=O Bond Length~1.43 Å
S-N(CH₃)₂ Bond Length~1.63 Å
S-N(CH₃) Bond Length~1.65 Å
O=S=O Bond Angle~120°
O=S=N Bond Angle~107°
N-S-N Bond Angle~110°

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. figshare.comresearchgate.net For this compound, these interactions are likely to be dominated by hydrogen bonds and van der Waals forces. The presence of N-H protons and sulfonyl oxygen atoms suggests the potential for N-H···O hydrogen bonding, which is a common feature in the crystal structures of primary and secondary sulfonamides. lookchem.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.gov The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is the specific spatial arrangement of its atoms, which is often influenced by the forces involved in crystal packing. researchgate.netrsc.org For this compound, the key conformational features are the rotation around the two S-N bonds.

Studies on related N',N'-dimethylamides have shown that the amide group tends to be planar due to delocalization of the nitrogen lone pair into the carbonyl group. nih.gov A similar planarity might be expected for the N-methylsulfamide moiety in this compound. The conformation of the N,N-dimethylamino group relative to the rest of the molecule will be influenced by steric hindrance.

The solid-state conformation can have a significant impact on the molecule's physical properties and its ability to interact with other molecules. X-ray crystallography provides a direct snapshot of this preferred conformation in the crystalline environment. mdpi.comnih.gov The analysis of the torsion angles around the S-N bonds would reveal the specific staggered or eclipsed arrangement of the substituents on the nitrogen and sulfur atoms.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical and chemical properties, including melting point, solubility, and stability. The investigation into the polymorphic landscape of this compound would involve systematic screening to identify and characterize any potential crystalline forms.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. It involves combining a target molecule, such as this compound, with a coformer in a specific stoichiometric ratio. These components are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. The resulting co-crystals are distinct solid phases with their own unique crystal structure and properties that differ from the individual components.

Key Research Findings in Polymorphism and Co-crystallization:

While specific data for this compound is not available, studies on analogous sulfonamide-containing molecules have demonstrated the prevalence of polymorphism and the potential for co-crystal formation. For instance, research on various arylsulfonamides has revealed the existence of multiple polymorphic forms, often influenced by the substitution pattern on the aromatic ring and the crystallization conditions.

The design of co-crystals often relies on the principles of crystal engineering, where the selection of a coformer is guided by the potential for robust intermolecular interactions with the target molecule. For this compound, potential coformers could include molecules with hydrogen bond donor and acceptor groups that can interact with the sulfamide moiety.

A hypothetical study on this compound might involve screening for polymorphs by crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solids would then be analyzed to identify any new crystalline forms. Similarly, co-crystallization screening would involve combining this compound with a library of potential coformers.

Powder X-ray Diffraction for Phase Identification and Structural Elucidation

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline solids. It provides a unique "fingerprint" for each crystalline phase, making it a primary tool for identifying polymorphs and confirming the formation of new co-crystals.

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is characteristic of the crystal structure of the substance.

Detailed Research Findings from PXRD:

For a new crystalline form of this compound, whether a polymorph or a co-crystal, PXRD would be the first line of analysis. The appearance of a new and distinct diffraction pattern compared to the known form would indicate the discovery of a new solid phase.

The data obtained from a PXRD pattern can be used for several purposes:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Polymorph Screening: PXRD is used to differentiate between different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern.

Co-crystal Characterization: The formation of a co-crystal is confirmed by a PXRD pattern that is different from the patterns of the individual starting components.

Structural Elucidation: While single-crystal X-ray diffraction provides the most definitive structural information, advancements in computational methods have made it possible to solve crystal structures from high-quality powder diffraction data. This involves indexing the diffraction pattern to determine the unit cell parameters and then using structure solution algorithms to determine the arrangement of atoms within the unit cell.

The table below illustrates a hypothetical comparison of PXRD data for two potential polymorphs of this compound. The differences in peak positions (2θ values) and relative intensities would be conclusive evidence of two distinct crystal structures.

Characteristic Peaks (2θ) for Hypothetical this compound Polymorphs
Polymorph A
10.5°
12.8°
15.2°
20.1°
22.6°
25.9°

Computational and Theoretical Studies on Dimethyl N Methylsulfamide

Electronic Structure and Chemical Bonding Analysis

The electronic nature of a molecule dictates its stability, reactivity, and physical properties. Through various computational methods, researchers can model the distribution of electrons and the nature of the chemical bonds within N,N-Dimethylsulfamide.

Quantum chemical calculations are fundamental to understanding the behavior of N,N-Dimethylsulfamide at an atomic level. Density Functional Theory (DFT) has been the primary method employed in published studies to investigate this molecule. DFT is a computational approach that calculates the electronic structure of many-body systems by using the electron density as the central variable, rather than the complex many-electron wavefunction. imperial.ac.uk This method offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of this size and their reactions. q-chem.comnih.gov

In the context of N,N-Dimethylsulfamide, DFT computations have been instrumental in elucidating its reaction mechanisms, particularly its role as a precursor to the formation of N-nitrosodimethylamine (NDMA) during ozonation processes in water treatment. acs.orgresearchgate.net Researchers have used these calculations to determine key thermodynamic and kinetic parameters that are difficult or impossible to measure experimentally. acs.org For instance, the acid dissociation constant (pKa) of DMS has been computationally evaluated to understand its state of protonation under different pH conditions. acs.org

PropertyComputational MethodCalculated ValueExperimental Value
pKaDensity Functional Theory (DFT)~9.0 (for Br-DMS)10.4 (for DMS)

This table presents the experimental pKa for N,N-Dimethylsulfamide (DMS) and the computationally derived pKa for its brominated form (Br-DMS), as determined in studies on its reaction pathways. acs.orgacs.org

These studies demonstrate the application of quantum chemical calculations to predict chemical properties and explain the molecule's reactivity in complex chemical environments. acs.org

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

For N,N-Dimethylsulfamide, MO analysis, as part of DFT calculations, helps to understand its electronic nature and predict sites of reactivity. acs.org Furthermore, the distribution of electric charge within the molecule is a key determinant of its interactions. Computational studies on the reaction pathways of DMS have involved the calculation of atomic charges to understand the electronic character of reaction intermediates. acs.org Specifically, "computed natural charges," which are often derived from a Natural Bond Orbital analysis, were used to examine a loosely bound complex formed during the transformation of DMS, providing insight into its electronic structure just before it reacts to form products. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This allows for a quantitative analysis of donor-acceptor interactions, which can reveal stabilizing effects within the molecule. nih.gov In studies of DMS, the calculation of natural charges implies the use of NBO-like methods to partition the electron density among the atoms, which was vital for characterizing reaction intermediates. acs.orgscience.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density. semanticscholar.org By locating critical points in the electron density, one can characterize the type of atomic interactions, such as covalent bonds or weaker non-covalent interactions. While QTAIM is a powerful tool for bonding analysis, nih.gov specific studies applying QTAIM to analyze the electronic structure of isolated N,N-Dimethylsulfamide were not identified in the literature search.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is not static. For flexible molecules like N,N-Dimethylsulfamide, rotation around single bonds can lead to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. chemrxiv.org Stable conformations correspond to local minima on this surface, where the energy is lower than in surrounding geometries. The conformation with the absolute lowest energy is termed the global minimum. Identifying these minima is crucial for predicting the most likely structures the molecule will adopt.

While the literature confirms that quantum chemical methods have been applied to DMS to study its reactivity, acs.orgacs.org a detailed and specific computational study focused on mapping the complete potential energy surface and identifying the full set of local and global minima for isolated N,N-Dimethylsulfamide has not been reported in the searched scientific literature. Such a study would typically involve systematically changing key dihedral angles in the molecule and calculating the energy at each point to locate all stable conformers.

The energy required to rotate a part of a molecule around a single bond is known as the torsional barrier. These barriers determine the rate at which a molecule can convert between different conformations (rotational isomers). The transition states between conformers correspond to saddle points on the potential energy surface.

A comprehensive computational analysis of N,N-Dimethylsulfamide would involve calculating these torsional barriers, typically by performing relaxed scans of the potential energy surface along the rotational coordinates of the S-N and N-C bonds. However, specific research detailing the torsional barriers and the dynamics of rotational isomerism for N,N-Dimethylsulfamide is not available in the reviewed literature. For similar molecules, such as N,N,N',N'-tetramethylsuccinamide, DFT and other ab initio methods have been used to calculate the geometries and relative energies of numerous conformations, revealing the energetic landscape of their internal rotations. researchgate.net

Influence of Substituents on Conformational Preferences

The three-dimensional arrangement, or conformation, of Dimethyl N-methylsulfamide is significantly dictated by the nature of the substituent groups attached to its nitrogen atoms. These substituents exert both steric and electronic effects that govern the molecule's preferred spatial orientation and the energy barriers to rotation around its chemical bonds.

Steric Effects: The size and bulkiness of substituent groups play a crucial role in determining the conformational landscape of sulfamides. In this compound, the methyl groups introduce steric hindrance, which influences the rotational barriers around the sulfur-nitrogen (S-N) bonds. Larger substituents would generally lead to greater steric repulsion, favoring conformations that minimize these unfavorable interactions. Computational studies on related N-substituted sulfonamides have shown that bulky groups can restrict the rotation around the S-N bond, leading to more defined and rigid molecular structures.

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, also modulate conformational preferences. Electron-donating groups can influence the bond lengths and angles within the sulfamide (B24259) core, potentially altering the rotational energy profile. For instance, in various sulfonamide derivatives, it has been observed that the electronic interplay between substituents and the sulfonyl group can stabilize specific conformations. Quantum chemistry calculations have been instrumental in elucidating how substituents affect biodegradation rates by altering the electronic density at key atomic centers in sulfonamides. nih.gov

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these effects. By systematically varying substituents in silico, researchers can predict the most stable conformers and the energy required to transition between them. For this compound, DFT calculations can map out the potential energy surface as a function of the dihedral angles of the S-N bonds, revealing the low-energy conformations and the transition states that separate them.

Table 1: Calculated Rotational Barriers for Model Sulfamides
CompoundRotational Barrier (kcal/mol)Computational Method
N,N-dimethylacetamide16.4Dynamic NMR / DFT
(E)-3-(dimethylamino)-N,N-dimethylacrylamide12.4 (amide) / 11.7 (enamine)13C NMR
Sulfenamide derivative (4)4.9M06-2X/6-311++G(d,p)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions involving this compound. By modeling these reactions, it is possible to identify key intermediates, characterize the high-energy transition states that connect them, and ultimately understand the reaction's kinetic and thermodynamic feasibility.

Computational Elucidation of Reaction Mechanisms and Intermediates

Theoretical calculations, particularly those using Density Functional Theory (DFT), allow for the detailed exploration of reaction mechanisms at the atomic level. nih.govresearchgate.net For reactions involving sulfamides, such as oxidation, hydrolysis, or substitution, computational models can trace the entire reaction coordinate from reactants to products.

For instance, in the degradation of sulfonamides, DFT calculations have been used to propose probable reaction pathways by identifying intermediate molecules. nih.govresearchgate.net These studies often involve mapping the potential energy surface to locate stable intermediates and the transition states that link them. In the context of this compound, computational modeling could elucidate the mechanism of its synthesis or degradation, identifying key reactive species and intermediates that may be too transient to observe experimentally.

Determination of Activation Energies and Kinetic Parameters

A critical aspect of understanding a chemical reaction is determining its activation energy (Ea), which is the minimum energy required for the reaction to occur. thoughtco.comyoutube.com Transition state theory provides the theoretical framework for calculating these parameters. britannica.comwikipedia.orgyoutube.comlibretexts.org Computational methods can accurately locate the transition state structure for a given reaction step and calculate its energy relative to the reactants. This energy difference corresponds to the activation energy.

The Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature, can be used in conjunction with computational data to predict reaction kinetics. thoughtco.comyoutube.com For this compound, theoretical calculations could predict the activation energies for various potential reactions, offering insights into which pathways are kinetically favored under different conditions.

Table 2: Computationally Determined Activation Energies for Related Reactions
ReactionActivation Energy (kcal/mol)Computational Method
Acyclic N-sulfonylimine reaction with PINC16.3Polarized Continuum Model (DCM)
Rearrangement of enolonium intermediate6.0 - 7.5Not Specified

Free Energy Profiles for Complex Reactions

For multi-step reactions, a comprehensive understanding is gained by constructing a free energy profile. This profile plots the change in Gibbs free energy as the reaction progresses along the reaction coordinate. Each minimum on the profile represents a stable intermediate, while each maximum corresponds to a transition state.

Solvent Effects and Solvation Models in Computational Chemistry

The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules. Computational chemistry employs various models to account for these solvent effects, which can be broadly categorized as implicit and explicit solvation approaches.

Implicit and Explicit Solvation Approaches

Implicit Solvation Models: Also known as continuum models, these approaches treat the solvent as a continuous medium with a uniform dielectric constant. arxiv.orgfiveable.meresearchgate.net The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are well-suited for calculating the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules as distinct entities. arxiv.orgresearchgate.netresearchgate.net The solute is surrounded by a number of solvent molecules, and the interactions between the solute and each solvent molecule, as well as among the solvent molecules themselves, are explicitly calculated. This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the large number of atoms involved.

For computational studies on this compound, the choice of solvation model depends on the specific research question. Implicit models are often sufficient for predicting general solvent effects on conformational equilibria and reaction energetics. However, if specific interactions with solvent molecules, such as hydrogen bonding with water, are expected to play a critical role, an explicit or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach would be more appropriate.

Table 3: Comparison of Implicit and Explicit Solvation Models
FeatureImplicit Solvation ModelsExplicit Solvation Models
Solvent RepresentationContinuous dielectric mediumIndividual solvent molecules
Computational CostLowHigh
AccuracyGood for bulk electrostatic effectsHigh for specific solute-solvent interactions
ExamplesPCM, COSMO, GBSATIP3P, SPC/E (for water)

Influence of Solvent on Reaction Thermodynamics and Kinetics

The choice of solvent can profoundly impact the thermodynamics and kinetics of a chemical reaction. Solvents can alter reaction rates and equilibrium positions by differentially solvating the reactants, products, and transition states. nih.gov These solvent effects arise from a combination of factors, including the solvent's polarity, polarizability, hydrogen bonding capability, and viscosity.

The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A solvent can influence the thermodynamics of a reaction by altering the relative stability of the reactants and products. This is primarily achieved through differential solvation. For instance, if a solvent stabilizes the products more than the reactants, the equilibrium constant of the reaction will shift towards the products, making the reaction more favorable.

For a polar molecule like this compound, moving to a more polar solvent would generally lead to greater stabilization through dipole-dipole interactions. The extent of this stabilization would depend on the specific reaction and the change in polarity and charge distribution between the reactants and products.

Illustrative Example of Solvent Effects on Reaction Thermodynamics

While specific data for this compound is unavailable, the following table illustrates how the Gibbs free energy of a reaction (ΔG_rxn) could theoretically vary with the solvent for a hypothetical reaction involving a polar molecule.

SolventDielectric Constant (ε)Hypothetical ΔG_rxn (kcal/mol)Thermodynamic Favorability
Hexane1.9+2.0Less Favorable
Dichloromethane9.1-1.5Moderately Favorable
Acetone (B3395972)21-3.0Favorable
Dimethyl Sulfoxide (DMSO)47-5.0Most Favorable

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Solvents can significantly alter the rate of a chemical reaction by modifying the activation energy (Ea) or the pre-exponential factor in the Arrhenius equation. According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. Solvents influence reaction rates by differentially solvating the reactants and the transition state.

Stabilization of the Transition State: If a solvent stabilizes the transition state more than the reactants, the activation energy will be lowered, and the reaction rate will increase.

Stabilization of the Reactants: Conversely, if a solvent stabilizes the reactants more than the transition state, the activation energy will be raised, and the reaction rate will decrease.

For reactions involving this compound, the nature of the transition state would be crucial in predicting the solvent effect. For example, in a nucleophilic substitution reaction where the transition state is more polar or has a more developed charge separation than the reactants, increasing the solvent polarity would be expected to accelerate the reaction. Studies on SN2 reactions have shown that reaction rates can be significantly influenced by the solvent's ability to solvate the transition state. nih.gov

Illustrative Example of Solvent Effects on Reaction Kinetics

The following table provides a hypothetical illustration of how the rate constant (k) and the Gibbs free energy of activation (ΔG‡) for a reaction of this compound might change with the solvent.

SolventSolvent TypeHypothetical Relative Rate Constant (k_rel)Hypothetical ΔG‡ (kcal/mol)
Methanol (B129727)Protic125
EthanolProtic0.525.5
AcetoneAprotic5022
Dimethylformamide (DMF)Aprotic20021
Dimethyl Sulfoxide (DMSO)Aprotic100020

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In many cases, polar aprotic solvents like DMF and DMSO are known to accelerate reactions involving charged nucleophiles by solvating the accompanying cation, thereby increasing the nucleophile's reactivity. nih.gov

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed and scientifically accurate article about "this compound" that strictly adheres to the provided outline.

The search results yielded information on related but distinct compounds such as N,N'-dimethyl-N'-methoxysulfamide prepchem.com, N,N-Dimethylsulfamide chemicalbook.com, and various metal complexes with sulfonamide-containing ligands like sulfamethoxazole. mdpi.comresearchgate.netnih.gov General concepts such as the synthesis of nitrogen-containing heterocycles nih.govresearchgate.netnih.gov, multicomponent reactions nih.govbeilstein-journals.orgresearchgate.net, directed organic transformations nih.gov, coordination chemistry nih.govuni-wuerzburg.de, and catalytic applications of metal complexes mdpi.commdpi.comrsc.org were also found.

However, none of the search results provide specific data, research findings, or examples directly concerning "this compound" in the contexts required by the outline:

Its role as a precursor for nitrogen-containing heterocyclic compounds.

Its use as a component in multicomponent reaction methodologies.

Its function as a reagent in directed organic transformations.

The synthesis and characterization of its specific metal complexes.

The catalytic applications of its metal complexes in non-biological systems.

Without specific scientific literature detailing these aspects of "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content requested for each section and subsection while adhering to the strict formatting and content requirements. Attempting to do so would require extrapolation from unrelated compounds and would not meet the standards of accuracy.

Applications of Dimethyl N Methylsulfamide in Advanced Chemical Systems

Applications in Advanced Materials Science

Incorporation into Polymer Architectures and Functionalization

There is currently a scarcity of published research demonstrating the direct incorporation or subsequent functionalization of Dimethyl N-methylsulfamide within polymer architectures. The synthesis of novel polymers often involves the strategic selection of monomers and functional groups to impart desired properties such as thermal stability, conductivity, or biocompatibility. However, studies detailing the use of this compound as a monomer, a functional side group, or a post-polymerization modification agent are not readily found in the scientific literature. The potential reactivity of the sulfamide (B24259) group for such applications remains a theoretical consideration without concrete, published examples.

Role in Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct complex, ordered structures from smaller molecular components. The hydrogen bonding capabilities of the N-H and S=O groups within this compound could theoretically allow it to participate in the formation of such assemblies. However, specific studies on its use as a building block in supramolecular chemistry or as a target for crystal engineering—the design and synthesis of crystalline solids with desired properties—are not apparent in the current body of scientific work. The deliberate design of co-crystals or molecular salts involving this compound has not been a reported focus of research.

Analytical Methodologies for Dimethyl N Methylsulfamide in Research Matrices

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analytical laboratory for separating, identifying, and purifying the components of a mixture. For a compound like Dimethyl n-methylsulfamide, various chromatographic methods can be employed to assess its purity, analyze it within complex mixtures, and monitor its synthesis. The choice of technique depends on the analyte's properties, the matrix in which it is found, and the analytical objective, such as purity assessment or reaction monitoring.

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a semi-volatile compound like this compound, developing a robust GC method requires careful optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Method development typically begins with the selection of an appropriate capillary column. Given the polar nature of sulfamides, a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropylphenyl polysiloxane (e.g., DB-624), is often preferred to achieve adequate retention and separation from non-polar impurities. ptfarm.plresearchgate.net The column dimensions—length, internal diameter, and film thickness—are chosen based on the complexity of the sample matrix and the required separation efficiency. obrnutafaza.hr

Injector parameters, including temperature and mode (split/splitless), are critical. The injector temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation. A splitless injection is often recommended for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. obrnutafaza.hr

The oven temperature program is optimized to separate the analyte from other components in the sample. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to elute all compounds of interest. scirp.org The carrier gas, usually an inert gas like helium or nitrogen, is set to a constant flow rate to ensure reproducible retention times. scirp.org A flame ionization detector (FID) is a common choice for organic compounds, offering good sensitivity and a wide linear range. ptfarm.pl

Table 1: Illustrative GC Parameters for Analysis of Polar Analytes

ParameterSettingPurpose
Column DB-624 (30 m x 0.32 mm, 1.8 µm film)Stationary phase suitable for separating polar compounds.
Carrier Gas Helium or NitrogenInert gas to carry the sample through the column.
Flow Rate 1.2 - 3.5 mL/min (Constant Flow)Ensures reproducible retention times. researchgate.netscirp.org
Injector Temp. 160 - 250 °CEnsures sample vaporization without degradation. ptfarm.plresearchgate.net
Injection Mode Splitless (for trace analysis)Maximizes the amount of analyte reaching the column.
Oven Program Initial: 40-70°C, Ramp: 5-30°C/min, Final: 225-240°COptimizes separation of components with different boiling points. ptfarm.plscirp.org
Detector Flame Ionization Detector (FID)Universal detector for organic compounds with high sensitivity.
Detector Temp. 250 - 260 °CPrevents condensation of analytes in the detector. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For polar compounds like this compound (also known as N,N-dimethylsulfamide or DMS), which may be challenging to analyze by GC, HPLC offers a robust alternative. researchgate.net A specific method for the determination of N,N-dimethylsulfamide in aqueous matrices has been developed using ultra-high-performance liquid chromatography (UPLC), an advanced form of HPLC that uses smaller particle-size columns for higher resolution and faster analysis. researchgate.netnih.gov

The development of an HPLC method centers on the choice of the stationary phase (column) and mobile phase. For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective. However, reversed-phase columns, such as a C18, are also commonly used. nih.gov

A fast, sensitive, and robust method for determining N,N-dimethylsulfamide in water was developed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This method allows for direct large-volume injection, simplifying sample preparation. researchgate.net The mobile phase typically consists of a mixture of an aqueous component (like an ammonium (B1175870) acetate (B1210297) solution) and an organic solvent (like methanol (B129727) or acetonitrile), run in either an isocratic or gradient elution mode to achieve optimal separation. nih.gov

Table 2: UPLC-MS/MS Parameters for N,N-Dimethylsulfamide Analysis

ParameterConditionReference
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Sample Preparation Direct injection with the addition of an internal standard nih.gov
Analysis Time 4 minutes per sample nih.gov
Limit of Detection (LOD) 10 ng/L nih.gov
Precision (RSD) +/- 15% (n=10) nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.comtwistingmemoirs.com SFC is considered a "green" analytical technique due to its significant reduction in the use of organic solvents. ijnrd.org It is particularly advantageous for the analysis and purification of thermally labile and chiral compounds. ijnrd.org

For the analysis of a polar compound like this compound, the non-polar supercritical CO2 mobile phase would need to be modified with a polar co-solvent, such as methanol, to increase its solvating power and ensure the analyte elutes from the column. researchgate.net The separation can be optimized by adjusting parameters such as pressure, temperature, mobile phase composition, and the stationary phase. researchgate.net SFC is compatible with a wide range of detectors used in both GC and HPLC, including flame ionization detectors (FID) and mass spectrometers (MS), providing flexibility in detection. ijnrd.orgresearchgate.net

The high diffusion coefficients and low viscosity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. twistingmemoirs.com This makes SFC a promising technique for high-throughput screening and purity analysis of compounds like this compound.

Table 3: General Parameters for SFC Method Development

ParameterTypical Setting/OptionsPurpose
Primary Mobile Phase Supercritical Carbon Dioxide (scCO₂)Main solvent; its properties are tunable with pressure and temperature.
Co-solvent Methanol, Ethanol, IsopropanolAdded to increase mobile phase polarity for eluting polar compounds.
Stationary Phase Silica (B1680970), C18, Amino, Chiral phasesSelected based on analyte polarity and desired separation mechanism. researchgate.netresearchgate.net
Pressure (Backpressure) 100 - 400 barControls the density and solvating power of the mobile phase.
Temperature 25 - 60 °CAffects mobile phase density and interaction with the stationary phase. researchgate.net
Detector UV, Diode Array Detector (DAD), MSProvides detection and quantification of the separated components. twistingmemoirs.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. fishersci.com It allows for the simultaneous analysis of multiple samples, making it ideal for quickly checking the consumption of starting materials and the formation of products. fishersci.comrsc.org

To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate, typically coated with silica gel. rsc.org A standard of the starting material is often spotted in a separate lane for comparison. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). researchgate.net The choice of eluent is crucial; it should be capable of separating the starting material from the product, providing a clear difference in their retention factor (Rf) values.

After the solvent front has moved up the plate, the plate is removed, dried, and visualized. researchgate.net Visualization can often be achieved using a UV lamp if the compounds are UV-active. If not, chemical staining reagents (e.g., potassium permanganate (B83412) or iodine vapor) can be used to reveal the spots. nih.gov The disappearance of the starting material spot and the appearance of a new product spot over time indicate the reaction's progress. rsc.org

Table 4: Typical TLC Setup for Reaction Monitoring

ComponentDescriptionExample
Stationary Phase Glass or aluminum plate coated with an adsorbent.Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) A solvent or mixture of solvents that moves up the plate.Hexane-Ethyl Acetate mixture. rsc.org
Sample Application Small spots of the reaction mixture applied to the baseline.Micropipette or capillary tube.
Development Plate is placed in a sealed chamber with the eluent.The eluent moves up the plate via capillary action. researchgate.net
Visualization Method to see the separated spots.UV light (254 nm), iodine chamber, or chemical stain.
Analysis Comparison of spots from the reaction mixture to standards.Monitoring the disappearance of starting material and appearance of product.

Spectrometric Quantification Methods

Spectrometric methods, particularly when coupled with chromatographic techniques, provide powerful tools for both the identification and quantification of chemical compounds, even at trace levels in complex matrices.

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated technique is the gold standard for the definitive identification of volatile and semi-volatile organic compounds and for their quantification at trace levels. usra.edu

For the analysis of this compound, a sample extract is first injected into the GC, where the compound is separated from other matrix components. As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. usra.edu Here, it is typically ionized by Electron Impact (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the compound, allowing for its unambiguous identification.

For trace analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. scholarsresearchlibrary.com Instead of scanning the entire mass range, the detector is set to monitor only a few specific ions that are characteristic of the target analyte's mass spectrum. This significantly increases sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations (ppb levels or lower). scholarsresearchlibrary.comnih.gov Method validation ensures the technique is specific, linear, accurate, and precise for the intended application. researchgate.net

Table 5: Illustrative GC-MS Parameters for Trace Analysis

ParameterSettingPurpose
GC Column Rtx-624 or DB-5MS (e.g., 30m x 0.25mm x 0.25µm)Provides chromatographic separation of the analyte from the matrix. scholarsresearchlibrary.comgoogle.com
Carrier Gas Helium (≥99.999% purity)Transports the analyte through the GC column into the MS. google.com
Injection 1 µL, SplitlessMaximizes sensitivity for trace-level detection. google.com
MS Interface Temp. ~280 °CPrevents condensation of the analyte between the GC and MS. google.com
Ionization Mode Electron Impact (EI)Creates a reproducible fragmentation pattern for identification.
MS Source Temp. ~230 °CMaintains ion source at a stable operating temperature. scholarsresearchlibrary.com
Detection Mode Full Scan / Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity in quantification. scholarsresearchlibrary.com
Quantification Ions Specific m/z values for the target analyteUsed in SIM mode for selective detection and quantification. scholarsresearchlibrary.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), stands out as a primary technique for the analysis of this compound, especially in complex aqueous matrices. nih.govresearchgate.net This method is favored for its high sensitivity, selectivity, and robustness, making it suitable for detecting trace levels of the compound. researchgate.net

LC-MS is a powerful tool for identifying and quantifying proteins and small molecules in biological and environmental samples. mdpi.com For highly polar and low volatility substances like this compound, LC-MS is the adequate detection method. researchgate.net The technique's ability to simultaneously quantify thousands of proteins or molecules in a high-throughput manner gives it an advantage over conventional methods. mdpi.com

A developed UPLC-MS/MS method for the determination of N,N-dimethylsulfamide (DMS), a polar pesticide degradation product, in water demonstrates the power of this technique. nih.govresearchgate.net The method allows for direct injection of aqueous samples, with a minimal sample preparation step involving only the addition of an internal standard to compensate for matrix effects. nih.govresearchgate.net This approach is not only efficient, with a chromatographic analysis time of just 4 minutes per sample, but also highly sensitive, achieving a limit of detection of 10 ng/L. nih.govresearchgate.net The successful analysis of over 600 samples of drinking water, surface water, and groundwater underscores the method's reliability and applicability for routine laboratory work. nih.govresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for N,N-Dimethylsulfamide Analysis in Water

Parameter Value Reference
Analytical Technique UPLC-MS/MS nih.govresearchgate.net
Sample Matrix Aqueous (drinking, surface, groundwater) nih.govresearchgate.net
Sample Preparation Addition of internal standard nih.govresearchgate.net
Analysis Time 4 minutes nih.govresearchgate.net
Limit of Detection (LOD) 10 ng/L nih.govresearchgate.net

Sample Preparation and Matrix Effects in Non-Biological Research Samples

Extraction and Enrichment Techniques

For the analysis of this compound in certain matrices, minimal sample preparation is required. For instance, in the UPLC-MS/MS analysis of aqueous samples, the primary preparation step is the addition of an internal standard before direct injection. nih.govresearchgate.net This streamlined approach is possible due to the high sensitivity and selectivity of the analytical method.

However, in more complex synthetic or environmental samples, or when aiming for very low detection limits, extraction and enrichment techniques may be necessary. These techniques serve to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. Common techniques could include solid-phase extraction (SPE) for aqueous samples or liquid-liquid extraction (LLE) for other sample types. The choice of extraction method depends on the physicochemical properties of this compound and the nature of the sample matrix.

Strategies for Mitigating Matrix Interferences in Synthetic and Environmental Samples

Matrix effects, particularly ion suppression or enhancement in LC-MS, can significantly impact the accuracy and precision of quantitative analysis. uni-due.denih.gov These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the target analyte. nih.gov

Several strategies can be employed to mitigate matrix interferences:

Use of an Internal Standard: The co-elution of a stable isotope-labeled internal standard with the analyte can effectively compensate for matrix effects, as both compounds are likely to be affected similarly by ion suppression or enhancement. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a fundamental strategy. uni-due.denih.gov This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's signal. However, this approach may compromise the method's sensitivity.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects, as the standards and samples will experience similar signal suppression or enhancement.

Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, it is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). nih.gov Switching to a less susceptible ionization source can be a viable option.

Changing the Diluent: In some cases, matrix effects can be eliminated by changing the solvent used to dilute the sample. For instance, in a gas chromatography method, switching the diluent from methanol to acetone (B3395972) was found to eliminate matrix effects that caused an overestimation of dimethyl sulfoxide. researchgate.net

Development and Validation of Analytical Methods for Specific Research Applications

The development and validation of an analytical method for this compound are crucial to ensure that the method is reliable, accurate, and suitable for its intended purpose. researchgate.netrjptonline.org The validation process typically involves evaluating several key parameters as per established guidelines.

A prime example of a developed and validated method is the UPLC-MS/MS method for determining N,N-dimethylsulfamide in aqueous matrices. nih.govresearchgate.net This method was successfully applied to monitor the presence of the compound in over 600 drinking water, surface water, and groundwater samples, demonstrating its fitness for purpose in a large-scale environmental monitoring application. nih.govresearchgate.net

The general steps and parameters for method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Key Validation Parameters for Analytical Methods

Validation Parameter Description
Specificity Ability to measure the analyte in the presence of other components.
Linearity Proportionality of the signal to the analyte concentration.
Accuracy Closeness of the measured value to the true value.
Precision Agreement between repeated measurements.
Limit of Detection (LOD) The lowest concentration that can be detected.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately measured.

Environmental Fate and Degradation Pathways of Dimethyl N Methylsulfamide

Abiotic Degradation Studies in Environmental Compartments

Abiotic degradation processes, which include hydrolysis and photolysis, are crucial in determining the environmental persistence of a chemical compound. For N,N-dimethylsulfamide, studies have shown a notable resistance to these degradation pathways under typical environmental conditions.

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

N,N-dimethylsulfamide is highly stable in aqueous environments and is resistant to hydrolysis. Laboratory and field investigations have demonstrated that standard water treatment processes, including those that would facilitate hydrolysis, are ineffective at removing DMS. nih.govacs.org The compound's stability is a key factor in its persistence and mobility in aquatic systems. dtu.dkdtu.dk

The acid dissociation constant (pKa) of N,N-dimethylsulfamide has been determined to be 10.4. acs.orgacs.orgresearchgate.net This indicates that under typical environmental pH conditions (ranging from 6 to 8), the compound exists predominantly in its neutral, un-dissociated form, which is less reactive. acs.org

Table 1: Physicochemical Properties of N,N-Dimethylsulfamide Relevant to Hydrolysis

Property Value Implication
pKa 10.4 acs.orgacs.org Predominantly neutral species in environmental waters (pH 6-8), contributing to its low reactivity.

| Hydrolytic Stability | High | Resistant to breakdown by water under normal environmental conditions, leading to persistence. nih.govacs.org |

Photolytic Degradation Pathways under Simulated Environmental Conditions

Direct photolysis is not a significant degradation pathway for N,N-dimethylsulfamide. Studies concerning its fate during drinking water treatment have shown that it cannot be removed by UV irradiation. nih.govresearchgate.netacs.orgresearchgate.net This resistance to direct breakdown by sunlight contributes significantly to its environmental persistence.

Interestingly, while DMS is stable against photolysis, it has been identified as a major phototransformation product of the hydrolysis products of tolylfluanid (B52280) and dichlofluanid, namely N,N-dimethyl-N'-p-tolylsulfamide (DMST) and N,N-dimethyl-N'-phenylsulfamide (DMSA). nih.gov These parent compounds degrade via indirect photodegradation processes in natural waters to form the highly persistent N,N-dimethylsulfamide. nih.gov

Biotic Transformation and Microbial Degradation Mechanisms

The persistence of N,N-dimethylsulfamide is further underscored by its high resistance to microbial degradation in both soil and water systems.

Microbial Metabolite Identification and Pathways

N,N-dimethylsulfamide is itself a product of the microbial degradation of the fungicide tolylfluanid. nih.govresearchgate.net However, there is a notable lack of evidence for significant microbial degradation of DMS once it is formed. Its structure is recalcitrant to microbial attack, and consequently, no major microbial metabolites of DMS have been identified in environmental studies. This lack of biotic transformation pathways is a primary reason for its accumulation in groundwater systems. dtu.dkdtu.dk

Biodegradation Kinetics in Environmental Systems (e.g., Soil, Water)

The biodegradation kinetics of N,N-dimethylsulfamide are exceptionally slow, confirming its classification as a persistent and mobile organic compound (PMOC). dtu.dkdtu.dk Field investigations and laboratory studies have shown that treatment steps involving biological activity, such as riverbank filtration and activated carbon filtration, are unable to remove it from water. nih.govacs.org

Recent studies have quantified its persistence in soil, revealing extremely long half-lives. Slow degradation was observed under aerobic conditions in clayey till, whereas no degradation was detected under anaerobic conditions in the same soil or in sandy aquifer material. dtu.dk

Table 2: Biodegradation Kinetics of N,N-Dimethylsulfamide in Soil

Environmental System Condition Half-life (t₁/₂) Reference
Clayey Till Aerobic 653 – 2990 days dtu.dk
Clayey Till Anaerobic No degradation observed dtu.dk

| Sandy Aquifer | Anaerobic | No degradation observed | dtu.dk |

In contrast to the persistence of DMS, its primary transformation product from ozonation, N-nitrosodimethylamine (NDMA), is known to be biodegradable and can be at least partially removed by biologically active drinking water treatment steps. nih.govresearchgate.net

Mechanistic Studies of Environmental Transformation Products

While resistant to most natural degradation pathways, N,N-dimethylsulfamide can be chemically transformed during advanced water treatment processes, leading to the formation of hazardous byproducts.

The most significant environmental transformation of N,N-dimethylsulfamide occurs during ozonation, a common method for water disinfection. In this process, DMS acts as a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.govacs.org This transformation is highly efficient, with molar conversion yields of 30-50% reported. nih.govacs.org More detailed mechanistic studies have determined a yield of 54% for NDMA and 39% for nitrate (B79036). acs.org

The reaction is critically dependent on the presence of bromide, which acts as a catalyst. acs.orgacs.org The mechanism proceeds through several steps:

Ozone oxidizes naturally occurring bromide to form hypobromous acid (HOBr). acs.orgacs.org

HOBr reacts with the deprotonated form of DMS (DMS⁻) in a near-diffusion-controlled reaction to form a brominated intermediate, Br-DMS. acs.orgacs.org

The anionic form of this intermediate, Br-DMS⁻, rapidly reacts with ozone. acs.org

This reaction forms a transient intermediate complex, which then decomposes through two primary channels: one leading to the formation of NDMA and the other yielding non-NDMA products that result in nitrate. acs.orgacs.org

Disinfection with hypochlorous acid (chlorination) also transforms N,N-dimethylsulfamide, but it does not produce NDMA. nih.govresearchgate.net The degradation products from this process have not yet been identified. nih.govresearchgate.net

Table 3: Environmental Transformation Products of N,N-Dimethylsulfamide

Treatment Process Key Reactants/Catalysts Transformation Product(s) Molar Yield Mechanism Notes
Ozonation Ozone, Bromide (catalyst) N-nitrosodimethylamine (NDMA) nih.govacs.org 54% acs.org Bromide is oxidized to HOBr, which forms a Br-DMS intermediate that reacts with ozone. acs.orgacs.org
Nitrate (NO₃⁻) acs.org 39% acs.org Formed from an alternative decomposition pathway of the reaction intermediate. acs.orgacs.org

| Chlorination | Hypochlorous Acid (HOCl) | Unknown Degradation Products nih.govresearchgate.net | Not Determined | Does not lead to the formation of NDMA or 1,1-dimethylhydrazine. nih.govresearchgate.net |

Table 4: Key Kinetic Parameters in the Bromide-Catalyzed Formation of NDMA from N,N-Dimethylsulfamide

Reaction Step Rate Constant (k) pH Reference
HOBr + DMS⁻ → Br-DMS 7.1 ± 0.6 × 10⁸ M⁻¹s⁻¹ 8 acs.orgresearchgate.net
Br-DMS⁻ + O₃ → Intermediate ≥ 5000 M⁻¹s⁻¹ 8 acs.org

| Br-DMS⁻ + O₃ → Intermediate | 10⁵±².⁵ M⁻¹s⁻¹ | Not Specified | acs.orgresearchgate.net |

Formation Mechanisms of N-Nitrosodimethylamine (NDMA) from N,N-Dimethylsulfamide under Ozonation

The ozonation of water containing N,N-Dimethylsulfamide can lead to the formation of N-Nitrosodimethylamine (NDMA), a potent carcinogen. acs.orgacs.org This transformation is not a direct reaction with ozone but rather a more complex, catalyzed process.

Research has demonstrated that the presence of bromide ions is crucial for the efficient conversion of DMS to NDMA during ozonation. acs.org The reaction of DMS with ozone or hydroxyl radicals alone does not produce NDMA. acs.org The mechanism is understood to proceed through several key steps:

Oxidation of Bromide : Ozone oxidizes bromide ions (Br⁻) present in the water to form hypobromous acid (HOBr). acs.org

Bromination of DMS : The newly formed hypobromous acid then brominates the nitrogen atom of the deprotonated DMS anion (DMS⁻), forming a brominated intermediate, Br-DMS⁻. acs.org This reaction is reported to be near-diffusion controlled. acs.org

Reaction with Ozone : The anionic brominated intermediate, Br-DMS⁻, reacts rapidly with ozone. acs.org

Formation and Decomposition of an Oxygenated Intermediate : This reaction forms a transient oxygenated intermediate which then decomposes. acs.org This decomposition has two primary competing pathways: one leading to the formation of NDMA and the other resulting in non-NDMA products, primarily nitrate. acs.org

Studies have shown that this bromide-catalyzed pathway can result in a significant yield of NDMA, with reports of up to 54% conversion of DMS to NDMA. acs.org The entire transformation process is rapid, occurring within minutes under typical drinking water treatment conditions. acs.org

In the absence of bromide, hypochlorous acid (HOCl) can also facilitate the formation of NDMA from DMS during ozonation, although the yields are considerably lower, around 30%. acs.org This suggests that halogenation is a critical initial step in the formation of NDMA from DMS during oxidative water treatment.

CatalystKey IntermediateNDMA Molar Yield (%)Reference
Bromide (Br⁻)Br-DMS⁻up to 54% acs.org
Hypochlorous Acid (HOCl)Cl-DMS (postulated)~30% acs.org

Identification of Other Transformation Products and Reaction Intermediates

Beyond the formation of NDMA, the degradation of N,N-Dimethylsulfamide during ozonation also yields other transformation products. The most significant of these is nitrate (NO₃⁻) . acs.org As mentioned in the preceding section, the decomposition of the key oxygenated intermediate branches into pathways that form either NDMA or other products. acs.org The non-NDMA forming pathway has been shown to result in a nitrate yield of approximately 39%. acs.org

The primary reaction intermediates that have been identified or proposed in the bromide-catalyzed ozonation of DMS are:

Deprotonated N,N-Dimethylsulfamide (DMS⁻) : The anionic form of the parent compound that readily reacts with hypobromous acid. acs.org

N-bromo-N',N'-dimethylsulfamide (Br-DMS) : The brominated intermediate formed after the reaction of DMS⁻ with HOBr. acs.org

Anionic N-bromo-N',N'-dimethylsulfamide (Br-DMS⁻) : The deprotonated form of the brominated intermediate which is highly reactive towards ozone. acs.org

Oxygenated Intermediate : A short-lived species formed from the reaction of Br-DMS⁻ with ozone, which is the direct precursor to both NDMA and nitrate. acs.org

It is important to note that while the ozonation pathway has been studied in detail, the transformation of N,N-Dimethylsulfamide under other environmental conditions is less well-documented. For instance, disinfection with hypochlorous acid is known to convert DMS into, as of now, unknown degradation products, but not NDMA. acs.orgresearchgate.net Further research is required to fully elucidate the complete range of transformation products and intermediates of N,N-Dimethylsulfamide under various environmental degradation pathways such as photolysis, hydrolysis, and microbial degradation.

Degradation ProcessTransformation Product / IntermediateChemical FormulaMolar Yield (%)Reference
Ozonation (with Bromide)N-Nitrosodimethylamine (NDMA)C₂H₆N₂Oup to 54% acs.org
Ozonation (with Bromide)NitrateNO₃⁻~39% acs.org
Ozonation (with Bromide)Br-DMS⁻C₂H₅BrN₂O₂S⁻Intermediate acs.org
Disinfection with Hypochlorous AcidUnknown Degradation ProductsNot ApplicableNot Determined acs.orgresearchgate.net

Future Research Directions and Emerging Opportunities in Dimethyl N Methylsulfamide Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of sulfonamides, including Dimethyl N-methylsulfamide, is undergoing a green transformation, moving away from traditional methods that often involve harsh conditions and toxic solvents. rsc.org Future research will likely focus on developing and optimizing sustainable synthetic routes that are both environmentally friendly and economically viable.

Key areas of exploration include:

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, present a highly efficient and sustainable strategy for synthesizing sulfonamides. rsc.org This method utilizes cost-effective and environmentally benign materials, such as sodium hypochlorite, and can significantly reduce waste, as indicated by lower E-factor values compared to traditional solution-based protocols. rsc.org Adapting these one-pot, tandem oxidation-chlorination-amination procedures for the specific synthesis of this compound could offer a greener alternative to current methods. rsc.org

Green Solvents and Reagents: The development of synthetic methods using sustainable solvents like water, ethanol, glycerol, and deep eutectic solvents (DES) is a major focus. rsc.orgresearchgate.netthieme-connect.com For instance, using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for converting thiols to sulfonyl chlorides in situ, followed by reaction with amines in green solvents, has proven effective for general sulfonamide synthesis. rsc.orgresearchgate.net Research can be directed towards applying these mild, eco-friendly strategies to the production of this compound, potentially simplifying workup procedures to simple filtration. rsc.orgresearchgate.net

Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic methods is a cornerstone of sustainable chemistry. tandfonline.com Future pathways could involve copper-catalyzed reactions in deep eutectic solvents, which have shown high atom economy and avoid toxic by-products. thieme-connect.com Exploring novel catalytic systems for the direct oxidative coupling of sulfur sources with N-methylmethanamine and methylamine (B109427) precursors represents a promising avenue.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Mechanosynthesis Solvent-free, uses solid reagents (e.g., NaOCl·5H₂O), one-pot procedure. rsc.orgReduced solvent waste, lower energy consumption, enhanced safety. rsc.org
Green Solvents Employs water, EtOH, glycerol, or Deep Eutectic Solvents (DES). rsc.orgresearchgate.netUse of non-toxic, biodegradable solvents, simplified product isolation. rsc.orgresearchgate.net
Advanced Catalysis Utilizes catalysts like copper in DES. thieme-connect.comHigh atom economy, mild reaction conditions, potential for scalability. thieme-connect.com

Development of Advanced Catalytic Applications in Organic Synthesis

While often viewed as a stable final product, the unique electronic and structural properties of the sulfamide (B24259) group in this compound could potentially be harnessed in catalysis. Future research may uncover applications where the compound itself or its derivatives act as ligands or catalysts in organic synthesis. Related N,N-dimethyl amides and formamides are already recognized as multipurpose reagents, serving as sources of various building blocks in chemical reactions. dntb.gov.uanih.gov

Emerging opportunities include:

Ligand Development: The nitrogen and oxygen atoms of the sulfamide moiety could serve as coordination sites for metal centers. Research could focus on designing chiral versions of this compound or its derivatives for use as ligands in asymmetric catalysis, a field where novel ligand scaffolds are in constant demand.

Organocatalysis: The hydrogen bonding capabilities of the sulfamide group could be exploited in organocatalysis. thieme-connect.com Derivatives of this compound could be designed to act as hydrogen bond donors or acceptors, catalyzing reactions through the activation of substrates.

Phase-Transfer Catalysis: The polarity and solubility profile of this compound could make it a candidate for use as a phase-transfer catalyst or as a "catalytic" cosolvent in biphasic reactions, similar to how N,N-dimethyloctanamide has been used in flow chemistry. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for discovery and optimization. researchgate.netsouthampton.ac.uk For this compound, AI and machine learning (ML) can accelerate research by predicting properties, optimizing reactions, and identifying new applications.

Future directions in this area include:

Property Prediction: ML models can be trained on datasets of known sulfamides to predict the physicochemical properties, solubility, and reactivity of this compound under various conditions. This can guide experimental work and reduce the need for laborious trial-and-error approaches. nih.gov

Reaction Optimization: AI algorithms can analyze the variables of a synthetic reaction (e.g., catalyst, solvent, temperature) to predict the optimal conditions for synthesizing this compound with the highest yield and purity. researchgate.net This data-driven approach can significantly shorten development timelines. nih.gov

Discovery of New Applications: By analyzing vast databases of chemical structures and biological activities, ML can identify potential new applications for this compound, for instance, by predicting its efficacy as a drug candidate or its suitability for a specific material science application. nih.gov AI-powered systems have already been used to identify new antibiotics and can be adapted to explore the potential of specific chemical compounds. researchgate.net

Advanced Theoretical Modeling for Reaction Discovery and Mechanism Elucidation

Computational chemistry provides invaluable insights into molecular structure and reactivity. researchgate.net Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can be applied to this compound to deepen the understanding of its chemical behavior and to discover novel reactions. nih.gov

Key research opportunities are:

Mechanism Elucidation: Theoretical calculations can be used to map the potential energy surfaces of reactions involving this compound. mdpi.com This allows for the detailed elucidation of reaction mechanisms, identification of transition states, and understanding of kinetic and thermodynamic profiles, which is crucial for optimizing existing synthetic routes and designing new ones. researchgate.net

Conformational and Tautomeric Analysis: DFT calculations can investigate the conformational landscape and potential tautomerism of the this compound molecule. researchgate.net Understanding the relative stabilities of different isomers and conformers is fundamental to predicting its reactivity and interactions in biological or material systems. researchgate.net

Reaction Prediction: By modeling the interaction of this compound with various reactants and catalysts, computational methods can predict the feasibility of new, undiscovered reactions. mdpi.com This predictive power can guide synthetic chemists toward promising new transformations and applications for the compound.

Modeling TechniqueApplication for this compoundExpected Insights
Density Functional Theory (DFT) Calculation of geometric parameters, vibrational frequencies, and NMR shifts. researchgate.netValidation of experimental data, understanding of molecular structure. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of reactions in solution or biological environments. mdpi.comAccurate free energy profiles, understanding of solvent effects. mdpi.com
Natural Bond Orbital (NBO) Analysis Analysis of hyperconjugative interactions and charge delocalization. researchgate.netInsights into molecular stability and electronic structure. researchgate.net

Application in Novel Materials and Functional Systems (e.g., Smart Materials, Sensing)

The unique properties of the sulfamide functional group could be leveraged in the development of advanced materials. Smart materials, which respond to external stimuli like pH, light, or temperature, are a particularly promising area. nih.govnih.gov

Emerging opportunities for this compound in this domain include:

Smart Polymers and Hydrogels: this compound could be incorporated as a monomer or cross-linking agent into polymer chains. The sulfamide group's ability to participate in hydrogen bonding could impart responsive properties to the resulting materials, making them sensitive to changes in their environment.

Sensing Applications: The polar nature and electron-withdrawing properties of the sulfamide group could be utilized in chemical sensors. thieme-connect.com A material functionalized with this compound or its derivatives could exhibit a detectable change (e.g., optical or electrical) upon binding to a specific analyte, forming the basis of a novel sensor. rsc.org

Functional Systems: Research could explore the use of this compound in designing functional systems such as molecularly imprinted polymers (MIPs). nih.gov These materials could be engineered to have specific recognition sites for target molecules, enabling applications in separation science and diagnostics. nih.gov

Q & A

Basic: How should researchers design initial experiments for synthesizing dimethyl n-methylsulfamide?

Answer:

  • Factorial Design : Use factorial experimental design to systematically vary parameters like temperature, molar ratios, and catalyst concentration. This approach identifies critical variables affecting yield and purity .
  • Control Groups : Include control experiments (e.g., omitting catalysts or varying solvents) to isolate the compound’s reactivity and side-product formation .
  • Safety Integration : Predefine safety protocols using SDS guidelines (e.g., handling corrosive intermediates, ventilation requirements) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • SDS Compliance : Ensure immediate access to updated SDS sheets, emphasizing toxicity profiles, first-aid measures for inhalation/contact, and proper disposal .
  • Exposure Mitigation : Use fume hoods, impermeable gloves, and gas detectors to monitor airborne concentrations. Document near-miss incidents to refine protocols .

Advanced: How can researchers resolve contradictory data in reaction yield optimization studies?

Answer:

  • Statistical Validation : Apply ANOVA or regression analysis to distinguish significant variables from experimental noise. Tools like R or Python’s SciPy package enable robust statistical modeling .
  • Error Propagation Analysis : Quantify uncertainties in measurements (e.g., NMR purity assessments, HPLC calibration) using established frameworks like ISO/IEC GUIDE 98-3 .
  • Peer Validation : Replicate experiments across independent labs to confirm reproducibility, addressing instrumentation or procedural biases .

Advanced: What computational methods are effective for studying this compound’s reaction mechanisms?

Answer:

  • Quantum Mechanical Modeling : Use density functional theory (DFT) to simulate transition states and intermediates. Software like Gaussian or ORCA provides insights into reaction pathways .
  • Kinetic Simulations : Apply MATLAB or Aspen Plus for reactor-scale kinetic modeling, integrating parameters like activation energy and diffusion limitations .
  • Data Security : Encrypt sensitive simulation data using AES-256 protocols to prevent unauthorized access .

Methodological: How should researchers manage and share data to ensure compliance with academic standards?

Answer:

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed data dictionaries (e.g., defining "reaction efficiency" as yield ÷ theoretical yield) .
  • Repository Selection : Use domain-specific repositories like ChemRxiv or Zenodo, ensuring compatibility with NEMSIS or DHHS metadata requirements .
  • Raw Data Archiving : Store raw spectra (e.g., ¹H-NMR, MS) in supplementary materials, avoiding truncation or filtering that obscures original findings .

Methodological: What strategies enhance literature review rigor for this compound research?

Answer:

  • Boolean Search Optimization : Combine terms like “this compound” AND “synthesis” OR “degradation” in PubMed/Scopus, excluding unreliable sources (e.g., ) .
  • Systematic Reviews : Follow PRISMA guidelines to screen studies, emphasizing peer-reviewed journals and patents for methodological transparency .
  • Citation Chaining : Track backward (references in key papers) and forward (citations via Google Scholar) to identify overlooked studies .

Advanced: How can reactor design improve scalability of this compound synthesis?

Answer:

  • Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer, reducing side reactions. Use CFD simulations to optimize geometry .
  • Separation Integration : Couple membrane technologies (e.g., nanofiltration) in-situ to isolate products, minimizing downstream purification steps .

Methodological: What are best practices for addressing ethical concerns in data reporting?

Answer:

  • Transparency Checklists : Disclose all data manipulations (e.g., baseline corrections in IR spectra) using COPE guidelines .
  • Conflict of Interest Declarations : Explicitly state funding sources or institutional biases that may influence experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.